molecular formula C22H24N2O3S B2559120 3-(3,4-dimethylbenzenesulfonyl)-6-methyl-4-(morpholin-4-yl)quinoline CAS No. 872209-44-4

3-(3,4-dimethylbenzenesulfonyl)-6-methyl-4-(morpholin-4-yl)quinoline

Cat. No.: B2559120
CAS No.: 872209-44-4
M. Wt: 396.51
InChI Key: LOSBKOCTRMSYIV-UHFFFAOYSA-N
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Description

3-(3,4-dimethylbenzenesulfonyl)-6-methyl-4-(morpholin-4-yl)quinoline is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethylbenzenesulfonyl)-6-methyl-4-(morpholin-4-yl)quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Introduction of the Sulfonyl Group: The 3,4-dimethylbenzenesulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base such as pyridine.

    Attachment of the Morpholinyl Group: The morpholinyl group can be attached through nucleophilic substitution reactions, where the quinoline derivative reacts with morpholine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dimethylbenzenesulfonyl)-6-methyl-4-(morpholin-4-yl)quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholinyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Morpholine in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3,4-dimethylbenzenesulfonyl)-6-methyl-4-(morpholin-4-yl)quinoline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Used in the development of new materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethylbenzenesulfonyl)-6-methyl-4-(morpholin-4-yl)quinoline involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-dimethylbenzenesulfonyl)-6-methoxy-4-(morpholin-4-yl)quinoline
  • 3-(3,4-dimethylbenzenesulfonyl)-6-chloro-4-(morpholin-4-yl)quinoline

Uniqueness

Compared to similar compounds, 3-(3,4-dimethylbenzenesulfonyl)-6-methyl-4-(morpholin-4-yl)quinoline may exhibit unique biological activities due to the specific substitution pattern on the quinoline core. The presence of the 3,4-dimethylbenzenesulfonyl group and the morpholinyl group can influence its binding affinity to molecular targets and its overall pharmacokinetic properties.

Properties

IUPAC Name

4-[3-(3,4-dimethylphenyl)sulfonyl-6-methylquinolin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3S/c1-15-4-7-20-19(12-15)22(24-8-10-27-11-9-24)21(14-23-20)28(25,26)18-6-5-16(2)17(3)13-18/h4-7,12-14H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOSBKOCTRMSYIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC(=C(C=C3)C)C)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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